molecular formula C13H12FNS B1461523 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine CAS No. 943615-82-5

2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Cat. No. B1461523
M. Wt: 233.31 g/mol
InChI Key: RGYCYJROOKCQDF-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

The product from Example 49a was reduced with SnCl2 following the procedure from Example 1f giving the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=2[N+:16]([O-])=O)=[CH:4][CH:3]=1.Cl[Sn]Cl>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=2[NH2:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)SC1=C(C=C(C=C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1=C(C=C(C=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.